Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester
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Overview
Description
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester is a complex organic compound with a molecular formula of C32H47NO3 and a molecular mass of 493.72 g/mol . This compound is a derivative of oleanolic acid, a natural pentacyclic triterpenoid found in various plants. It has garnered attention due to its potential biological activities, including anti-cancer properties .
Preparation Methods
The synthesis of Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester typically involves multiple steps, starting from oleanolic acid. The synthetic route includes the formation of the isoxazole ring and subsequent esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Medicine: Its anti-cancer properties make it a candidate for developing new therapeutic agents.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it acts as a PPARγ agonist, which can modulate gene expression and cellular processes . This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Oleanolic acid: A natural triterpenoid with various biological activities.
Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid (OEOA): Another derivative of oleanolic acid with anti-cancer properties. The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its distinct biological activities.
Properties
CAS No. |
42273-05-2 |
---|---|
Molecular Formula |
C32H47NO3 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
methyl (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate |
InChI |
InChI=1S/C32H47NO3/c1-27(2)13-15-32(26(34)35-8)16-14-30(6)21(22(32)18-27)9-10-24-29(5)17-20-19-36-33-25(20)28(3,4)23(29)11-12-31(24,30)7/h9,19,22-24H,10-18H2,1-8H3/t22-,23-,24+,29-,30+,31+,32-/m0/s1 |
InChI Key |
KGRUVADREYTUHF-QROXQBBHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(CC6=CON=C6C3(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=CON=C6C5(C)C)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
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